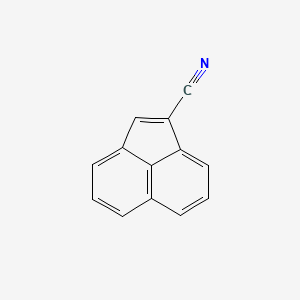

1-Cyanoacenaphthylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyanoacenaphthylene is an organic compound with the molecular formula C13H7N. It is a derivative of acenaphthylene, where a cyano group (-CN) is attached to the first carbon atom of the acenaphthylene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-Cyanoacenaphthylene can be achieved through various methods. One common approach involves the reaction of acenaphthylene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the cycloaddition of 3-oxido-1-phenylpyridinium to acenaphthylene, followed by the elimination of hydrogen cyanide . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Formation Pathways in Cold Molecular Clouds

1-cyanoacenaphthylene (1-CNACY) is formed through gas-phase reactions involving acenaphthylene (C₁₂H₈) and cyano radicals (CN). Two primary mechanisms have been proposed:

Neutral-Neutral Reactions

-

Acenaphthylene + CN Radicals :

C12H8+CN→C13H7N+H

The reaction between acenaphthylene (C₁₂H₈) and CN radicals under low-temperature (~10 K) conditions leads to the formation of 1-CNACY via radiative association:This pathway is supported by the high abundance of both reactants in TMC-1 and quantum chemical calculations predicting exothermicity at interstellar temperatures .

Ion-Neutral Reactions

-

Cyclopentadienyl Cation (C₅H₇⁺) + C₂H₄ :

Laboratory studies suggest that ion-neutral reactions between C₅H₇⁺ and ethylene (C₂H₄) produce intermediate cations (C₇H₁₁⁺), which may recombine with electrons to yield acenaphthylene precursors . Subsequent CN addition forms 1-CNACY.

Reaction Efficiency and Abundance

Comparative studies of PAHs in TMC-1 reveal key trends:

| Parameter | This compound | Cyanonaphthalenes |

|---|---|---|

| Column Density (cm⁻²) | (1.1 ± 0.3) × 10¹² | (6.6 ± 1.5) × 10¹¹ |

| Formation Efficiency | ~1.7× higher | Baseline |

The higher abundance of 1-CNACY suggests preferential stabilization of its transition state in cold clouds, likely due to its fused five- and six-membered ring structure enhancing binding energy with CN radicals .

Laboratory Validation

1-CNACY was synthesized in the laboratory via microwave spectroscopy (Fig. A.1 ) to confirm its rotational constants:

| Rotational Constant | Experimental Value (MHz) | Theoretical Value (MHz) |

|---|---|---|

| A | 429.06 ± 0.02 | 429.12 |

| B | 161.34 ± 0.01 | 161.30 |

| C | 121.88 ± 0.01 | 121.85 |

These results match quantum chemical calculations (B3LYP/cc-pVTZ), validating its interstellar detection .

Scientific Research Applications

Discovery in TMC-1

Recently, 1-cyanoacenaphthylene, along with 5-cyanoacenaphthylene, was discovered in the Taurus Molecular Cloud 1 (TMC-1) . This detection was made possible through high-sensitivity, high-spectral-resolution broadband line surveys . The detection of cyano derivatives of PAHs like acenaphthylene provides valuable insights into the chemical composition and processes occurring in cold dark clouds . The abundance of cyanoacenaphthylenes is approximately 1.7 times greater than that of cyanonaphthalenes, suggesting that larger PAHs in TMC-1 may consist of fused five- and six-membered carbon rings .

Astrochemistry Applications

- Observational Proxy for PAHs : Due to its large dipole moment, this compound serves as an observational proxy for pure acenaphthylene. This allows scientists to estimate the abundance of acenaphthylene, which is difficult to detect directly .

- Understanding PAH Formation : By studying the abundance and distribution of this compound and other cyano-PAHs, researchers can gather clues about the formation pathways of PAHs in space. The detection of this compound, along with its isomer 5-cyanoacenaphthylene, supports the theory that PAHs grow in cold dark clouds through the fusion of five- and six-membered carbon rings .

- Chemical Modeling : Astrochemical models can be used to explore the formation and destruction pathways of this compound and other PAHs. These models help in understanding the kinetics of reactions involving PAHs and their nitrile derivatives, which is crucial for accurately estimating the abundance of pure PAHs .

Potential Applications in Material Science and Chemistry

While the primary focus of current research is on the astrochemistry applications of this compound, the unique properties of this molecule could potentially be harnessed in material science and chemical synthesis .

- Precursor for Organic Synthesis : this compound can serve as a precursor for synthesizing more complex organic molecules. The cyano group can be utilized as a reactive handle for further functionalization and building larger structures .

- Material Science : Given the structural properties of acenaphthylene and the influence of the cyano group, this compound may be useful in creating novel materials with specific electronic or optical characteristics .

Limitations and Future Directions

Currently, the study of this compound is limited by the challenges in replicating the exact conditions of the interstellar medium in laboratory settings. Moreover, the interpretation of observational data relies heavily on complex chemical models, which may have uncertainties . Future research should focus on:

- Conducting more laboratory experiments to measure the spectroscopic properties of this compound under various conditions .

- Refining astrochemical models to better understand the formation and destruction pathways of PAHs and their derivatives .

- Exploring potential applications of this compound in material science and chemical synthesis .

Mechanism of Action

The mechanism by which 1-Cyanoacenaphthylene exerts its effects is primarily through its reactivity with various chemical reagents. The cyano group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in many synthetic applications to form new carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

1-Cyanoacenaphthylene can be compared with other cyano-substituted aromatic compounds, such as:

- 1-Cyanoacenaphthene

- 5-Cyanoacenaphthylene

- 1-Cyano-2-hydroacenaphthylene These compounds share similar structural features but differ in the position of the cyano group and their reactivity. This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications .

Properties

CAS No. |

39653-72-0 |

|---|---|

Molecular Formula |

C13H7N |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

acenaphthylene-1-carbonitrile |

InChI |

InChI=1S/C13H7N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-7H |

InChI Key |

SGMUADOXMCAHTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C3=CC=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.